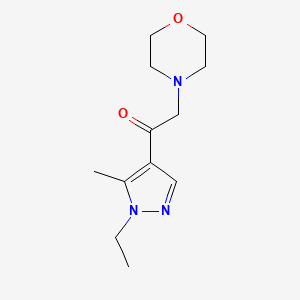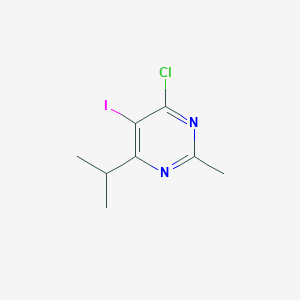
1,1,1-Trifluoro-2-isocyanoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-isocyanoethane is an organic compound with the molecular formula C3H2F3N It is characterized by the presence of three fluorine atoms and an isocyano group attached to an ethane backbone
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-isocyanoethane typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable isocyanide source under controlled conditions. The reaction conditions often include the use of a base and a solvent such as acetonitrile or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-isocyanoethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1,1,1-Trifluoro-2-isocyanoethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2-isocyanoethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-isocyanoethane can be compared with other fluorinated isocyanides such as 1,1,1-trifluoro-2-iodoethane and 1,1,1-trifluoro-2-isocyanatoethane. These compounds share similar structural features but differ in their reactivity and applications. The presence of the isocyano group in this compound makes it unique in its ability to participate in specific chemical reactions and form stable products .
Properties
Molecular Formula |
C3H2F3N |
|---|---|
Molecular Weight |
109.05 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-isocyanoethane |
InChI |
InChI=1S/C3H2F3N/c1-7-2-3(4,5)6/h2H2 |
InChI Key |
MRKLAGWUCHALJN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725065.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)


![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)
![(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B11725128.png)
![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)

![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)
